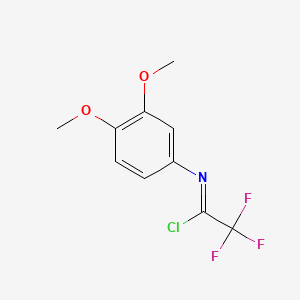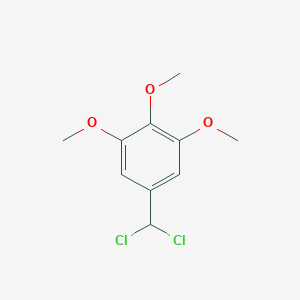
5-(Dichloromethyl)-1,2,3-trimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dichloromethyl)-1,2,3-trimethoxybenzene: is an organic compound characterized by the presence of a dichloromethyl group and three methoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene typically involves the chloromethylation of 1,2,3-trimethoxybenzene. This can be achieved through the reaction of 1,2,3-trimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Zinc chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters.
化学反応の分析
Types of Reactions
5-(Dichloromethyl)-1,2,3-trimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 5-(formyl)-1,2,3-trimethoxybenzene or 5-(carboxyl)-1,2,3-trimethoxybenzene.
Reduction: Formation of 5-(methyl)-1,2,3-trimethoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Dichloromethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
類似化合物との比較
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
1,2,3-Trimethoxybenzene: A precursor in the synthesis of 5-(Dichloromethyl)-1,2,3-trimethoxybenzene.
5-(Formyl)-1,2,3-trimethoxybenzene: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both dichloromethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H12Cl2O3 |
|---|---|
分子量 |
251.10 g/mol |
IUPAC名 |
5-(dichloromethyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,10H,1-3H3 |
InChIキー |
JRNYWBDSGQQINH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


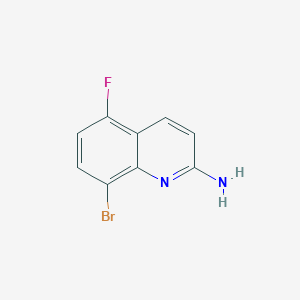
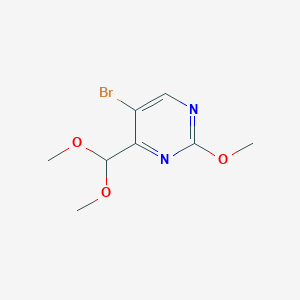

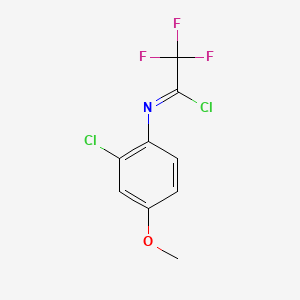

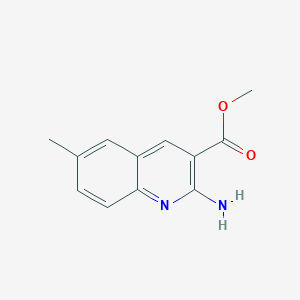
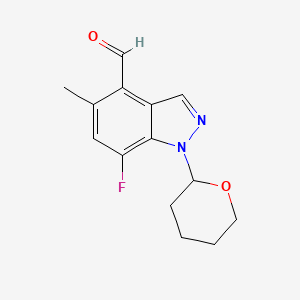
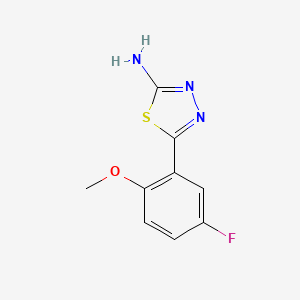
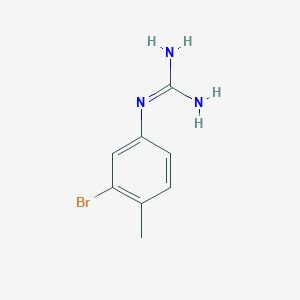
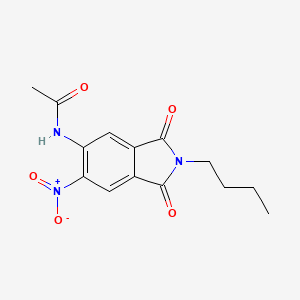
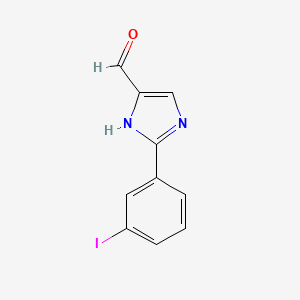
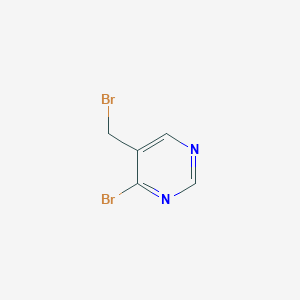
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
